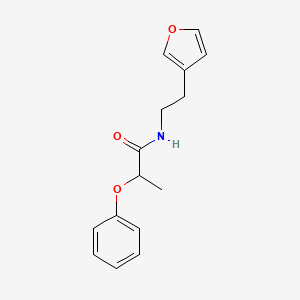

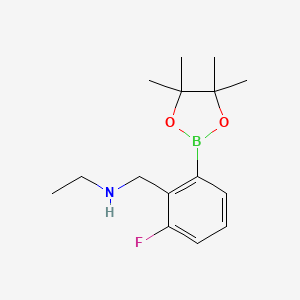

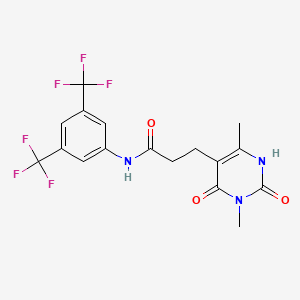

N1-(4-(dimethylamino)phenethyl)-N2-(o-tolyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(4-(dimethylamino)phenethyl)-N2-(o-tolyl)oxalamide, commonly known as DTO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DTO is a synthetic compound that belongs to the class of oxalamide derivatives and has been found to exhibit a range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Chemical Modifications and Synthesis

N1-(4-(dimethylamino)phenethyl)-N2-(o-tolyl)oxalamide, due to its structural components, plays a role in the synthesis and modification of chemical compounds. For example, modifications of methylene groups in certain acetamides have been explored for their insecticidal activity, utilizing dimethylamino components similar to those in N1-(4-(dimethylamino)phenethyl)-N2-(o-tolyl)oxalamide (Samaritoni et al., 1999). Additionally, the role of dimethylamino groups in the catalytic processes, as seen in copper-catalyzed N-arylation of imidazoles and benzimidazoles, highlights the relevance of such functional groups in facilitating chemical reactions (Altman et al., 2007).

Photochemical and Electrochemical Studies

The dimethylamino group, as part of the molecular structure, has been subject to photochemical and electrochemical studies, particularly in the context of dual fluorescence and relaxation dynamics, which are crucial for understanding the behavior of such compounds at the molecular level (Kochman et al., 2015).

Supramolecular Chemistry

In supramolecular chemistry, the hydrogen-bonding capabilities and structural versatility of compounds containing oxalamide and dimethylamino groups have been extensively studied. These studies reveal the potential for forming extended supramolecular networks, which are significant in the development of new materials and nanotechnology (Lee, 2010).

Catalysis and Reaction Mechanisms

Research has also delved into the catalytic properties and reaction mechanisms involving dimethylamino and oxalamide functionalities. For instance, the hydrogenation of dimethyl oxalate to ethylene glycol over catalysts showcases the importance of these groups in facilitating catalytic reactions, which is pivotal for industrial chemical processes (Yue et al., 2012).

Propiedades

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-14-6-4-5-7-17(14)21-19(24)18(23)20-13-12-15-8-10-16(11-9-15)22(2)3/h4-11H,12-13H2,1-3H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLWNIOLJAHCBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-(dimethylamino)phenethyl)-N2-(o-tolyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(dimethylamino)-3-phenylpropyl]pyridine-4-carboxamide](/img/structure/B2991838.png)

![Methyl 3-(4-cyanobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2991840.png)

![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-2-ylfuran-2-yl)ethanol](/img/structure/B2991841.png)

![({[4-(Methylamino)-3-nitrophenyl]sulfonyl}amino)acetic acid](/img/structure/B2991844.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2991849.png)